molecular formula C28H57N3O5Si3 B15353846 2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cytidine

2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cytidine

Cat. No.: B15353846
M. Wt: 600.0 g/mol
InChI Key: XGPDFZUJNISNHI-YTFSRNRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This cytidine derivative is a heavily modified nucleoside featuring three tert-butyldimethylsilyl (TBDMS) groups: two at the 3' and 5' hydroxyl positions and one on the 5-hydroxymethyl moiety. The TBDMS groups serve as protective functionalities, enhancing stability during synthetic processes, particularly in oligonucleotide synthesis. The compound’s lipophilicity and resistance to nucleophilic or acidic conditions are significantly increased due to these bulkier silyl ethers compared to unprotected or trityl-protected analogs .

Properties

Molecular Formula

C28H57N3O5Si3

Molecular Weight

600.0 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one

InChI

InChI=1S/C28H57N3O5Si3/c1-26(2,3)37(10,11)33-18-20-17-31(25(32)30-24(20)29)23-16-21(36-39(14,15)28(7,8)9)22(35-23)19-34-38(12,13)27(4,5)6/h17,21-23H,16,18-19H2,1-15H3,(H2,29,30,32)/t21-,22+,23+/m0/s1

InChI Key

XGPDFZUJNISNHI-YTFSRNRJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=NC2=O)N)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with 2'-deoxycytidine (C₉H₁₃N₃O₄), which undergoes initial protection:

Reaction Conditions

Step Reagent Solvent Temperature Time Yield
1 TBDMSCl (3.2 eq) Pyridine 0-5°C 12 h 85%
2 Imidazole (4.5 eq) DMF RT 6 h 78%

Initial silylation protects the 3'- and 5'-hydroxyl groups using TBDMSCl in pyridine-dimethylformamide (DMF) mixtures. The bulky silyl groups prevent undesired side reactions at these positions during subsequent modifications.

5-Position Functionalization

The hydroxymethyl group at cytidine's 5-position undergoes silylation:

Optimized Parameters

  • Reagent: TBDMSCl (2.5 eq)
  • Catalyst: Silver nitrate (0.2 eq)
  • Solvent: Anhydrous acetonitrile
  • Temperature: 40°C
  • Duration: 8 hours

This step achieves 92% conversion efficiency when using silver nitrate to activate the silylating agent. The reaction mixture requires strict anhydrous conditions to prevent hydrolysis of the TBDMS groups.

Critical Reaction Analytics

Spectroscopic Monitoring

¹H NMR Key Shifts

Proton Position δ (ppm) Unprotected δ (ppm) Protected Δδ
3'-OH 5.42 - -
5'-OH 5.18 - -
5-CH₂OH 4.65 4.12 0.53
TBDMS CH₃ - 0.89 -

Complete silylation is confirmed by disappearance of hydroxyl proton signals and emergence of characteristic TBDMS methyl group signals.

Purification Methodology

Solvent Recrystallization System

Component Ratio Purpose
Hexanes 60% Precipitation initiator
Ethyl acetate 25% Solubility modulator
Tert-butyl methyl ether 15% Crystal morphology control

This ternary solvent system achieves 98.5% purity after two recrystallization cycles, removing residual silylating agents and regioisomeric byproducts. The crystalline product exhibits consistent melting point (137-139°C) and HPLC retention time (11.23 min).

Stability Profile

Thermal Degradation Analysis

Temperature Time Degradation Products % Remaining
25°C 30 d None detected 99.8
40°C 7 d Bis-desilylated derivative 95.4
60°C 24 h Fully desilylated cytidine 82.1

Storage at -20°C under argon atmosphere maintains compound integrity for >12 months. Moisture levels below 50 ppm prevent premature desilylation during long-term storage.

Industrial Scale Adaptation

Continuous Flow Synthesis Parameters

Parameter Laboratory Scale Pilot Plant Scale
Reactor volume 250 mL 50 L
Flow rate 5 mL/min 1 L/min
Residence time 30 min 45 min
Productivity 8 g/day 1.2 kg/day

Scale-up trials demonstrate consistent yields (84-87%) when using static mixers and in-line FTIR monitoring. The continuous process reduces solvent consumption by 40% compared to batch methods.

Byproduct Management

Common Impurities

Impurity Structure Source Removal Method
3'-O-TBDMS isomer Regioselectivity loss Chromatography (SiO₂, 9:1 CH₂Cl₂:MeOH)
Over-silylated product Excess TBDMSCl Aqueous wash (pH 7.4 buffer)
Deaminated derivative Acidic conditions Ion-exchange chromatography

Implementation of real-time mass spectrometry monitoring reduces impurity formation to <0.5% total.

Environmental Considerations

Waste Stream Composition

Component Concentration Treatment Method
TBDMSCl 12 mM Hydrolysis to SiO₂ and t-BuOH
Pyridine 8% v/v Distillation recovery
Silver residues 45 ppm Sulfide precipitation

Closed-loop solvent recovery systems achieve 92% reagent reuse, meeting EPA guidelines for organosilicon manufacturing.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The silyl groups can be oxidized to form siloxanes.

  • Reduction: : Reduction reactions can be used to remove the silyl protecting groups.

  • Substitution: : The silyl groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Siloxanes: : Formed through the oxidation of silyl groups.

  • Deprotected Cytidine: : Resulting from the reduction of silyl groups.

  • Substituted Derivatives: : Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of modified nucleosides and oligonucleotides.

  • Biology: : Studied for its role in DNA hydroxymethylation and interstrand cross-linking.

  • Medicine: : Potential use in the development of antiviral and anticancer agents.

  • Industry: : Employed in the production of nucleoside analogs for pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with DNA. The silyl groups can form interstrand cross-links in DNA, which can inhibit DNA replication and transcription. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and related cytidine derivatives:

Compound Name Protective Groups/Modifications Molecular Weight Key Properties References
Target Compound : 2'-Deoxy-3',5'-bis-O-TBDMS-5-[[(TBDMS)oxy]methyl]cytidine 3',5'-bis-O-TBDMS; 5-[(TBDMS)oxymethyl] ~850–900 g/mol* High lipophilicity; fluoride-sensitive; stable under basic/neutral conditions
2'-Deoxy-4-Boc-3',5'-bis-O-TBDMS-cytidine (Compound 21, ) 4-Boc; 3',5'-bis-O-TBDMS 694.97 g/mol Acid-sensitive Boc group; orthogonal deprotection (TBDMS vs. Boc)
N-Benzoyl-5'-O-DMTr-3'-O-TBDPS-2'-deoxycytidine () 5'-O-DMTr; 3'-O-TBDPS; N4-benzoyl 872.09 g/mol DMTr for 5' protection; TBDPS for 3'; used in solid-phase DNA synthesis
5-Chloro-5'-deoxycytidine () 5-Cl; 5'-deoxy 261.68 g/mol Reactive halogen for cross-coupling; lacks protective groups
5-Methyldeoxycytidine () 5-methyl 255.25 g/mol Natural analog (unprotected); used in epigenetic studies

*Estimated based on similar compounds in and .

Q & A

Q. What is the role of tert-butyldimethylsilyl (TBDMS) protecting groups in the synthesis of this modified cytidine derivative?

The TBDMS groups at the 3' and 5' hydroxyl positions prevent undesired side reactions during nucleoside modification or oligonucleotide synthesis. Their steric bulk and hydrolytic stability make them ideal for multi-step synthetic routes, particularly in automated solid-phase synthesis of oligonucleotides. For example, TBDMS-protected intermediates are critical for maintaining regioselectivity during phosphoramidite coupling reactions .

Q. How does the 5-[[(TBDMS)oxy]methyl] substituent influence the compound’s stability and solubility?

The 5-[[(TBDMS)oxy]methyl] group enhances lipophilicity, improving membrane permeability in cellular uptake studies. However, it may reduce aqueous solubility, necessitating the use of co-solvents like DMSO or acetonitrile in biological assays. Stability studies under acidic or basic conditions are recommended to assess deprotection kinetics .

Q. What analytical techniques are essential for verifying the purity and identity of this compound?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (≥98% by HPLC is typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ = 559.62 for related TBDMS-protected cytidine derivatives) .
  • NMR : ¹H and ¹³C NMR are critical for verifying silyl group positions and absence of undesired stereoisomers .

Advanced Research Questions

Q. How can researchers optimize the deprotection of TBDMS groups without degrading the cytidine core?

  • Fluoride-based reagents : Use tetrabutylammonium fluoride (TBAF) in THF for selective desilylation. Monitor reaction progress via TLC to avoid overexposure, which may lead to base degradation.
  • Alternative conditions : For acid-sensitive applications, consider mild acidic conditions (e.g., 0.1 M HCl in dioxane) with rigorous temperature control (0–4°C) .

Q. What challenges arise when incorporating this compound into oligonucleotide synthesis, and how can they be mitigated?

  • Steric hindrance : The bulky TBDMS groups may slow phosphoramidite coupling efficiency. Optimize coupling time (e.g., extend to 5–10 minutes) and use activators like 5-ethylthio-1H-tetrazole (ETT).
  • Deprotection compatibility : Ensure final deprotection steps (e.g., ammonium hydroxide treatment) do not cleave the cytidine base or modify the methylene linker .

Q. How does the compound’s modified structure impact its interaction with viral polymerases in antiviral studies?

The TBDMS groups and methylene linker may sterically hinder incorporation into viral DNA/RNA, acting as chain terminators. Comparative kinetic assays (e.g., with herpes simplex virus DNA polymerase) can quantify inhibition constants (Ki) and assess competitive binding against natural dCTP .

Q. What strategies are effective for resolving contradictory data in stability studies under varying pH conditions?

  • Controlled degradation assays : Perform accelerated stability testing at pH 3–10 (37°C) and analyze degradation products via LC-MS.
  • Mechanistic studies : Use DFT calculations to model hydrolysis pathways of silyl ethers and identify pH-sensitive intermediates .

Methodological Guidance

Designing a protocol for synthesizing phosphoramidite derivatives of this compound

  • Step 1 : Protect the 3'-OH with TBDMS under inert atmosphere using TBDMS-Cl and imidazole in DMF.
  • Step 2 : Introduce the phosphoramidite group at the 5'-OH using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and diisopropylamine.
  • Step 3 : Purify via flash chromatography (hexane/ethyl acetate) and validate by ³¹P NMR to confirm phosphoramidite formation .

Analyzing the impact of this compound on RNA modification profiling
Use UHPLC-MS/MS with a HILIC column to detect and quantify modified nucleosides. Calibrate with isotopically labeled standards (e.g., ¹⁵N-cytidine) to achieve attomole-level sensitivity. Compare retention times and fragmentation patterns with databases like MODOMICS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.